Oxidopamine

Description

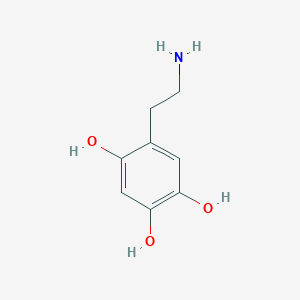

Oxidopamine is a benzenetriol that is phenethylamine in which the hydrogens at positions 2, 4, and 5 on the phenyl ring are replaced by hydroxy groups. It occurs naturally in human urine, but is also produced as a metabolite of the drug DOPA (used for the treatment of Parkinson's disease). It has a role as a neurotoxin, a human metabolite and a drug metabolite. It is a primary amino compound, a benzenetriol and a catecholamine. It is functionally related to a dopamine.

This compound is an antagonist of the neurotransmitter dopamine with potential antineoplastic activity. 6-Hydroxydopamine (6-HOD) can be taken up by selective adrenergic terminals, thereby causing acute degeneration of adrenergic terminals that leads to depletion of norepinephrine, and of dopamine in the dopamine-sensitive sites. This agent is auto-oxidated at physiological pH that leads to the formation of reactive free radicals, thereby leading to cytotoxicity in neural cells. 6-Hydroxydopamine is often used to induce CNS and sympathetic neural lesions that model aging and various nervous disorders in animal systems.

A neurotransmitter analogue that depletes noradrenergic stores in nerve endings and induces a reduction of dopamine levels in the brain. Its mechanism of action is related to the production of cytolytic free-radicals.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVDFFZHCJEHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Record name | 6-HYDROXYDOPAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28094-15-7 (hydrochloride), 636-00-0 (hydrobromide) | |

| Record name | Oxidopamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0036768 | |

| Record name | 6-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid | |

| Record name | 6-HYDROXYDOPAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1199-18-4 | |

| Record name | 6-HYDROXYDOPAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Hydroxydopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxidopamine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HW4YBZ748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | 6-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is oxidopamine's effect on dopaminergic neurons

An In-depth Technical Guide on the Core Effects of Oxidopamine on Dopaminergic Neurons

Introduction

This compound, also known as 6-hydroxydopamine (6-OHDA), is a potent and selective neurotoxin widely utilized in experimental models to study the effects of dopaminergic neuron degeneration, which is a key pathological feature of Parkinson's disease. Its ability to specifically target and destroy catecholaminergic neurons, particularly dopaminergic neurons, has made it an invaluable tool for investigating the pathophysiology of Parkinson's disease and for the preclinical evaluation of potential neuroprotective and restorative therapies. This guide provides a detailed overview of the molecular mechanisms underlying this compound's neurotoxicity, summarizes key quantitative data from relevant studies, and outlines common experimental protocols.

Mechanism of Action: A Multi-faceted Neurotoxic Cascade

The neurotoxic effects of this compound are initiated by its selective uptake into dopaminergic neurons via the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). Once inside the neuron, this compound triggers a cascade of cytotoxic events, primarily driven by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Uptake and Auto-oxidation

Following its administration, this compound is recognized and transported into the presynaptic terminals of dopaminergic neurons by the same transport proteins responsible for dopamine reuptake. This selective accumulation is the basis for its targeted neurotoxicity. Inside the neuron, this compound undergoes auto-oxidation, a process that generates several highly reactive and toxic molecules, including hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (•OH). This auto-oxidation is a critical step in the initiation of cellular damage.

Oxidative Stress and Cellular Damage

The massive production of ROS overwhelms the neuron's endogenous antioxidant defense mechanisms, leading to a state of severe oxidative stress. These ROS indiscriminately damage a wide range of cellular components:

-

Lipid Peroxidation: The polyunsaturated fatty acids in cell membranes are highly susceptible to oxidation by ROS, leading to lipid peroxidation. This process compromises membrane integrity, affecting the function of both the plasma membrane and organellar membranes.

-

Protein Oxidation: ROS can directly oxidize amino acid residues in proteins, leading to conformational changes, loss of function, and the formation of protein aggregates.

-

DNA Damage: The interaction of ROS with DNA can cause single- and double-strand breaks, as well as base modifications, which can trigger apoptotic pathways if not repaired.

Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of ROS. This compound has been shown to inhibit the mitochondrial electron transport chain, particularly Complex I and Complex IV. This inhibition not only impairs ATP production, leading to an energy crisis within the cell, but also further exacerbates ROS production, creating a vicious cycle of mitochondrial dysfunction and oxidative stress.

Apoptotic Cell Death

The culmination of these cellular insults is the activation of programmed cell death, or apoptosis. This compound-induced apoptosis is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The release of cytochrome c from damaged mitochondria is a key event in the activation of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on dopaminergic neurons. These data highlight the dose- and time-dependent nature of this compound-induced neurotoxicity.

Table 1: In Vitro Effects of this compound on Dopaminergic Neuronal Cells

| Cell Line | This compound Concentration (µM) | Exposure Time (hours) | Endpoint Measured | Result (% of Control) | Reference |

| N27 | 100 | 12 | Mitochondrial Activity | ~60% | [1] |

| N27 | 100 | 24 | Mitochondrial Activity | ~40% | [1] |

| N27 | 100 | 6 | Caspase-9 Activity | ~175% | [1] |

| N27 | 100 | 12 | Caspase-9 Activity | ~165% | [1] |

| N27 | 100 | 6 | Caspase-3 Activity | ~250% | [1] |

| N27 | 100 | 12 | Caspase-3 Activity | ~300% | [1] |

| MN9D | 30-100 | 0.25 (15 min) | Cell Viability (delayed) | Significant apoptotic cell death | [2] |

Table 2: In Vivo Effects of this compound in Rodent Models of Parkinson's Disease

| Animal Model | This compound Dose & Administration Route | Time Post-lesion | Brain Region | Endpoint Measured | Result (% of Control) | Reference |

| Rat | 8 µg, intrastriatal | 2 weeks | Striatum | Dopamine Levels | <5% | (Typical result) |

| Rat | 8 µg, intrastriatal | 2 weeks | Substantia Nigra | Tyrosine Hydroxylase+ Neurons | ~30% | (Typical result) |

| Mouse | Unilateral injection | - | Substantia Nigra | PKCδ Cleavage | Increased | [1] |

| Rat | Unilateral MFB injection | - | Striatum | Dopamine & Metabolites | Significantly decreased | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving this compound. Below are outlines of common protocols for both in vitro and in vivo studies.

In Vitro Model: this compound Treatment of Dopaminergic Cell Lines (e.g., N27, SH-SY5Y)

-

Cell Culture: Dopaminergic cell lines (e.g., rat mesencephalic N27 cells) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, glucose, glutamine, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: A stock solution of 6-hydroxydopamine hydrochloride is prepared fresh in saline containing an antioxidant such as ascorbic acid (0.02%) to prevent auto-oxidation before its application to the cells.

-

Treatment: Cells are plated at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate). After allowing the cells to adhere, the culture medium is replaced with a medium containing the desired concentration of this compound (e.g., 100 µM).

-

Incubation: Cells are incubated with this compound for a specified period (e.g., 3, 6, 12, or 24 hours) to assess time-dependent effects.

-

Endpoint Analysis: Following treatment, various assays can be performed:

-

Cell Viability: Assessed using MTT or LDH release assays.

-

Apoptosis Assays: Measurement of caspase-3 and -9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AMC for caspase-9)[1].

-

Mitochondrial Function: Assessed by measuring mitochondrial dehydrogenase activity (MTT assay) or changes in mitochondrial membrane potential (e.g., using JC-1 dye).

-

ROS Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Western Blotting: To analyze protein expression levels (e.g., cleaved caspases, Bcl-2 family proteins, cytochrome c release into the cytosol).

-

In Vivo Model: Unilateral 6-OHDA Lesion in Rodents

This protocol is commonly used to create a model of the motor symptoms of Parkinson's disease.

-

Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull to allow access to the target brain region.

-

Pre-treatment (Optional but recommended): To protect noradrenergic neurons from this compound's toxicity and enhance its selectivity for dopaminergic neurons, a norepinephrine transporter inhibitor like desipramine (B1205290) (25 mg/kg, i.p.) is often administered 30-60 minutes before the this compound injection.

-

This compound Injection: A solution of this compound (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is slowly infused into a target region of the dopaminergic system, such as the medial forebrain bundle (MFB) or the striatum, using a microsyringe. The coordinates are determined from a stereotaxic atlas.

-

Post-operative Care: The incision is sutured, and the animal is monitored during recovery. Post-operative analgesics are administered.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks) to allow for the full development of the lesion, motor deficits are assessed. A common test is the apomorphine- or amphetamine-induced rotation test. A successful lesion results in a characteristic rotational behavior.

-

Histological and Neurochemical Analysis: Following behavioral testing, animals are euthanized, and their brains are collected.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of the neuronal loss in the substantia nigra and the depletion of dopaminergic terminals in the striatum.

-

HPLC: High-performance liquid chromatography can be used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates to confirm the neurochemical deficit.

-

Conclusion

This compound serves as a robust and reliable tool for selectively ablating dopaminergic neurons, thereby creating powerful models for studying Parkinson's disease. Its mechanism of action is centered on the generation of overwhelming oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death. A thorough understanding of its neurotoxic properties, coupled with standardized and well-characterized experimental protocols, is essential for researchers and drug development professionals aiming to unravel the complexities of dopaminergic neurodegeneration and to develop novel therapeutic strategies. The quantitative data and methodologies presented in this guide offer a foundational resource for the design and interpretation of such critical preclinical studies.

References

- 1. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of the mitochondrial apoptotic pathway and nitric oxide synthase in dopaminergic neuronal death induced by 6-hydroxydopamine and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxin 6-Hydroxydopamine: A Technical Guide to its Discovery, Synthesis, and Application in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydopamine (6-OHDA), a hydroxylated analog of the neurotransmitter dopamine (B1211576), has been an indispensable tool in neuroscience research for over half a century. Its ability to selectively ablate catecholaminergic neurons has made it the cornerstone for creating robust and reproducible animal and cellular models of Parkinson's disease (PD). This guide provides a comprehensive overview of the discovery and chemical synthesis of 6-OHDA, detailed experimental protocols for its use in creating in vitro and in vivo models of neurodegeneration, and an exploration of the key signaling pathways implicated in its neurotoxic effects. The information is presented to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize 6-OHDA in their studies of neurodegenerative disorders.

Discovery and Historical Context

The first description of 6-hydroxydopamine, also known as oxidopamine or 2,4,5-trihydroxyphenethylamine, appeared in the scientific literature in 1959.[1] However, its profound impact on neuroscience research was truly realized in 1968, when Ungerstedt and colleagues demonstrated that intracerebral injections of 6-OHDA in rats could produce a selective and substantial degeneration of the nigrostriatal dopamine system. This seminal work laid the foundation for the most widely used animal model of Parkinson's disease, a model that recapitulates the hallmark motor deficits of the human condition.[1] The selectivity of 6-OHDA for catecholaminergic neurons is attributed to its uptake by the dopamine (DAT) and norepinephrine (B1679862) (NET) transporters.

Chemical Synthesis of 6-Hydroxydopamine

The chemical synthesis of 6-OHDA has been approached through several methods. The two most prominent are the original multi-step synthesis developed by Senoh and Witkop and a more recent, efficient method utilizing Fremy's salt.

Original Synthesis by Senoh and Witkop

Synthesis via Fremy's Salt Oxidation

A more efficient and commonly cited method for synthesizing 6-OHDA involves the oxidation of an N-protected 3-hydroxy-4-methoxyphenethylamine with Fremy's salt (potassium nitrosodisulfonate) to form the corresponding p-quinone.[2] This method offers a more direct route to the desired product.

Reaction Scheme:

The general scheme for this synthesis is as follows:

-

Protection of the amine group: The starting material, 3-hydroxy-4-methoxyphenethylamine, is first treated with a protecting group (e.g., trifluoroacetyl) to prevent unwanted side reactions at the amine functionality.

-

Oxidation with Fremy's Salt: The N-protected intermediate is then oxidized using Fremy's salt. Fremy's salt is a powerful and selective oxidizing agent that converts phenols to quinones.[3][4]

-

Reduction of the Quinone: The resulting p-quinone is then reduced to form the hydroquinone.

-

Deprotection: The protecting group is removed from the amine to yield 6-hydroxydopamine.

Experimental Protocols for Inducing Neurodegeneration

The utility of 6-OHDA lies in its ability to create reliable models of catecholaminergic neurodegeneration. Below are detailed protocols for its application in both in vitro and in vivo settings.

In Vitro Model: 6-OHDA-induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying Parkinson's disease due to its dopaminergic characteristics.

Protocol:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 6 days.[5]

-

-

Preparation of 6-OHDA Solution:

-

Prepare a stock solution of 6-OHDA (e.g., 20 mM) in sterile, ice-cold 0.9% saline containing an antioxidant such as 0.02% ascorbic acid to prevent auto-oxidation.[5] This solution should be freshly prepared and protected from light.

-

-

Treatment of Cells:

-

On the day of the experiment, dilute the 6-OHDA stock solution to the desired final concentration (e.g., 100-150 µM) in serum-free cell culture medium.[6][7]

-

Remove the existing medium from the differentiated SH-SY5Y cells and replace it with the 6-OHDA-containing medium.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[6]

-

-

Assessment of Neurotoxicity:

-

Cell viability can be assessed using various assays, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Apoptosis can be quantified by methods like TUNEL staining or flow cytometry.

-

Morphological changes, such as neurite retraction and cell body shrinkage, can be observed using microscopy.

-

Quantitative Data from Representative In Vitro Experiments:

| Parameter | Control | 6-OHDA (100 µM, 24h) | 6-OHDA (150 µM, 24h) |

| Cell Viability (%) | 100 | ~50 | <40 |

| LDH Release (fold change) | 1 | >2 | >3 |

| Intracellular ROS (fold change) | 1 | Significantly Increased | Significantly Increased |

| Mitochondrial Membrane Potential | High | Decreased | Significantly Decreased |

Note: These are representative values and can vary depending on the specific experimental conditions and cell line passage number.

In Vivo Model: Unilateral 6-OHDA Lesion in Rats

The unilateral injection of 6-OHDA into the nigrostriatal pathway of rodents is a classic model for studying the motor deficits of Parkinson's disease.

Protocol:

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[8][9]

-

Secure the animal in a stereotaxic frame.

-

-

Preparation of 6-OHDA Solution:

-

Stereotaxic Injection:

-

Perform a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Drill a small burr hole in the skull at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra.

-

Representative MFB Coordinates (from Bregma): Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[8]

-

Slowly lower a Hamilton syringe needle to the target depth.

-

Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min). A total volume of 2-4 µL is typically injected.[8][10]

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[8][11]

-

-

Post-operative Care:

-

Suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal's recovery, including body weight and general health.

-

-

Behavioral and Histological Assessment:

-

Behavioral testing (e.g., apomorphine- or amphetamine-induced rotations, cylinder test) is typically performed 2-4 weeks post-lesion to confirm the extent of the dopaminergic deficit.[8][10]

-

Histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) of brain sections is used to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Quantitative Data from a Representative In Vivo Experiment:

| Parameter | Sham Control | 6-OHDA Lesioned |

| Apomorphine-induced contralateral rotations (rotations/min) | <1 | >7 |

| Dopaminergic neuron loss in substantia nigra (%) | 0 | >90 |

| Tyrosine hydroxylase-positive fiber density in striatum (%) | 100 | <5 |

Note: These are representative values and can vary depending on the specific lesioning protocol and the site of injection.

Signaling Pathways in 6-Hydroxydopamine-Induced Neurotoxicity

The neurotoxic effects of 6-OHDA are mediated by a complex interplay of intracellular signaling pathways, primarily initiated by oxidative stress.

Oxidative Stress and Mitochondrial Dysfunction

Upon entering catecholaminergic neurons, 6-OHDA undergoes auto-oxidation, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and quinones. This leads to a state of severe oxidative stress. 6-OHDA also directly inhibits complexes I and IV of the mitochondrial electron transport chain, further exacerbating ROS production and impairing cellular energy metabolism.[12]

Caption: Oxidative stress and mitochondrial dysfunction pathway induced by 6-OHDA.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a complex role in neuronal survival and death. In the context of 6-OHDA toxicity, the activation and nuclear translocation of NF-κB have been observed.[13][14][15] This activation can lead to the expression of pro-inflammatory and pro-apoptotic genes, contributing to the demise of the neuron.

Caption: NF-κB signaling pathway in 6-OHDA-induced neurotoxicity.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is also implicated in 6-OHDA-induced cell death. Sustained activation of ERK has been shown to be a detrimental factor in this process.[16][17][18]

Caption: ERK signaling pathway in 6-OHDA-induced neurotoxicity.

Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). While 6-OHDA-induced oxidative stress can activate this protective pathway, overwhelming ROS production can surpass the cell's antioxidant capacity, leading to cell death.[19][20][21][22][23]

Caption: Nrf2/HO-1 antioxidant response pathway in the context of 6-OHDA.

Conclusion

6-Hydroxydopamine remains a vital and versatile tool in the field of neuroscience. Its discovery and the subsequent development of robust experimental models have significantly advanced our understanding of the pathophysiology of Parkinson's disease and other neurodegenerative disorders involving catecholaminergic systems. A thorough understanding of its synthesis, proper handling, and the molecular mechanisms underlying its neurotoxic effects is crucial for researchers aiming to develop and test novel therapeutic strategies for these debilitating diseases. This guide provides a foundational resource to aid in the effective and reproducible application of 6-OHDA in a research setting.

References

- 1. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frémy's salt - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

- 7. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. ojs.utlib.ee [ojs.utlib.ee]

- 12. mdpi.com [mdpi.com]

- 13. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of NF-kappaB is involved in 6-hydroxydopamine-but not MPP+ -induced dopaminergic neuronal cell death: its potential role as a survival determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-kappaB contributes to 6-hydroxydopamine-induced apoptosis of nigral dopaminergic neurons through p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Hydroxydopamine induces mitochondrial ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 21. NRF2-MEDIATED PROTECTION AGAINST 6-HYDROXYDOPAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Protection of EGCG Against 6-OHDA-Induced Oxidative Damage by Regulating PPARγ and Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Oxidopamine: A Technical Guide to its Chemical Properties and Reactivity for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Neurotoxin

Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is a highly reactive and neurotoxic organic compound that has become an indispensable tool in neuroscience research.[1][2] Its ability to selectively destroy catecholaminergic neurons has made it instrumental in the development of animal models for neurodegenerative diseases, most notably Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of the neurotransmitter dopamine (B1211576) and is structurally classified as a benzenetriol and a primary amino compound.[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(2-Aminoethyl)benzene-1,2,4-triol | [1] |

| Synonyms | 6-Hydroxydopamine (6-OHDA), 2,4,5-Trihydroxyphenethylamine | [1][2] |

| Chemical Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Melting Point | 232 °C | [1][3] |

| Boiling Point | Not available | |

| Solubility | This compound Hydrobromide: - DMF: 25 mg/mL- DMSO: 15 mg/mL- Ethanol: 5 mg/mL- PBS (pH 7.2): 10 mg/mL | [4] |

| pKa | Not available | |

| Stability | Relatively unstable in solution, prone to auto-oxidation, especially when exposed to light and oxygen. Solutions should be prepared fresh. | [1][5] |

Reactivity and Neurotoxic Mechanisms

The neurotoxicity of this compound is a direct consequence of its chemical reactivity, particularly its propensity for oxidation. This process initiates a cascade of events leading to the selective destruction of dopaminergic and noradrenergic neurons.

Auto-oxidation and Formation of Reactive Species

In aqueous solutions at physiological pH, this compound readily undergoes auto-oxidation. This reaction generates highly reactive intermediates, including p-quinone and semiquinone radicals.[1] This process is also a significant source of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][4] The generation of these toxic species is a key initiating event in this compound-induced neurotoxicity.

Interaction with Cellular Components

The electrophilic quinone species generated from this compound oxidation can covalently modify cellular macromolecules, particularly proteins, by reacting with nucleophilic residues like cysteine.[1] This can lead to enzyme inactivation and disruption of cellular function. The overproduction of ROS leads to a state of oxidative stress, causing widespread damage to lipids, proteins, and DNA.[4]

Cellular Uptake and Mitochondrial Dysfunction

This compound's structural similarity to dopamine and norepinephrine (B1679862) allows it to be actively transported into catecholaminergic neurons via the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][4] This selective uptake concentrates the toxin within the target neurons.

Once inside, this compound and its reactive metabolites wreak havoc on mitochondrial function. It is known to inhibit complexes I and IV of the electron transport chain, leading to impaired ATP production and a further increase in ROS generation.[1][4] This mitochondrial dysfunction is a central event in the apoptotic cascade triggered by this compound.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced neuronal death primarily occurs through apoptosis, a programmed cell death pathway. Several key signaling cascades are activated in this process.

c-Jun N-terminal Kinase (JNK) Pathway

Oxidative stress triggered by this compound leads to the activation of the JNK signaling pathway.[6][7] This involves a phosphorylation cascade, starting with the activation of apoptosis signal-regulating kinase 1 (ASK1), which then phosphorylates and activates MAP kinase kinases (MKKs), ultimately leading to the phosphorylation and activation of JNK.[8][9][10] Activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, which in turn regulate the expression of pro-apoptotic genes.[7]

p38 MAPK, PUMA, and Bax Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is also activated by this compound-induced oxidative stress.[3] Activated p38 MAPK can lead to the induction of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis).[3][9] PUMA, in turn, promotes the activation of Bax, another pro-apoptotic protein, which translocates to the mitochondria and facilitates the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[3][9]

Caspase Activation Cascade

The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[11][12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[11][12][13]

Protein Kinase C Delta (PKCδ) Activation

A key downstream target of caspase-3 in this compound-induced apoptosis is protein kinase C delta (PKCδ).[4][13] Caspase-3 cleaves PKCδ, generating a constitutively active catalytic fragment that promotes further apoptotic signaling.[4][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis and Purification of this compound

A common synthetic route to this compound starts from isovanillin.[3] The key step involves the oxidation of an N-protected 3-hydroxy-4-methoxyphenethylamine to the corresponding p-quinone using Fremy's salt.[14]

Purification by Recrystallization:

Crude this compound can be purified by recrystallization.[15][16] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[15][16] The general procedure involves:

-

Dissolving the crude solid in a minimal amount of hot solvent.[16]

-

If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.[17]

-

The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[16]

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[16]

Preparation and Handling of this compound Solutions

Due to its instability, solutions of this compound should be prepared fresh for each experiment.[5][18]

-

Weigh the desired amount of this compound hydrochloride or hydrobromide salt in a light-protected container.

-

Dissolve the solid in a suitable sterile and deoxygenated solvent. For in vivo studies, 0.9% saline containing an antioxidant such as 0.02-0.2% (w/v) ascorbic acid is commonly used to slow down auto-oxidation.[5][11]

-

Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.[11]

-

Use the solution immediately after preparation.[18]

In Vitro Model of Neurotoxicity

Inducing neurotoxicity in neuronal cell lines is a common application of this compound.

Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are frequently used.

Protocol:

-

Culture the cells to the desired confluency in appropriate media.

-

Prepare a fresh solution of this compound in serum-free media or a suitable buffer immediately before use.

-

Expose the cells to various concentrations of this compound (typically in the range of 10-100 µM) for a specified duration (e.g., 24 hours).[13]

-

Assess cell viability using methods such as the MTT assay or by quantifying markers of apoptosis (e.g., caspase activity, DNA fragmentation).

In Vivo Model of Parkinson's Disease (Rat)

The unilateral injection of this compound into the rat brain is a widely used model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (200-250 g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Hamilton syringe with a 26-gauge needle

-

This compound solution (e.g., 2-4 mg/mL in saline with ascorbic acid)

Procedure:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Expose the skull and drill a small burr hole at the desired coordinates for the medial forebrain bundle (MFB) or the striatum. Example coordinates for the MFB relative to bregma: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.

-

Slowly infuse a specific volume (e.g., 2-4 µL) of the this compound solution into the target brain region at a rate of approximately 1 µL/min.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[2]

-

Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a sensitive and widely used method for the quantification of this compound and its metabolites in biological samples, such as brain tissue.[6][19][20]

General HPLC-ECD Protocol:

-

Sample Preparation: Homogenize brain tissue in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catechols.[1] Centrifuge the homogenate and filter the supernatant.[19]

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column.[6] Use a mobile phase typically consisting of an aqueous buffer with an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) to achieve separation of this compound and its metabolites.[6]

-

Electrochemical Detection: Use an electrochemical detector with a glassy carbon working electrode set at an appropriate oxidation potential to detect the electroactive analytes as they elute from the column.[6][19]

-

Quantification: Compare the peak areas of the analytes in the sample to those of a standard curve generated from known concentrations of this compound and its metabolites.[20]

Conclusion

This compound's unique chemical properties and potent, selective neurotoxicity make it an invaluable tool in the study of catecholaminergic systems and the modeling of neurodegenerative diseases. A thorough understanding of its reactivity, mechanisms of action, and the signaling pathways it perturbs is crucial for its effective and safe use in research and for the development of novel therapeutic strategies targeting neurodegenerative disorders. This guide provides a foundational resource for professionals working with this powerful neurotoxin.

References

- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]

- 10. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How To [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Oxidopamine-Induced Reactive Oxygen Species Formation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental assessment, and signaling pathways associated with oxidopamine (6-hydroxydopamine or 6-OHDA)-induced reactive oxygen species (ROS) formation. This compound is a neurotoxin widely utilized to create experimental models of Parkinson's disease, primarily due to its selective destruction of dopaminergic neurons. A key mechanism underlying this neurotoxicity is the generation of ROS, leading to oxidative stress and subsequent cellular damage.[1][2][3]

Core Mechanisms of this compound-Induced ROS Formation

This compound's neurotoxic effects are intrinsically linked to its chemical properties. As a hydroxylated analog of dopamine (B1211576), it is readily transported into dopaminergic neurons via the dopamine transporter (DAT).[1] Once inside the neuron, 6-OHDA can induce ROS production through several primary mechanisms:

-

Auto-oxidation: At physiological pH, 6-OHDA readily auto-oxidizes, a process that generates hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (•OH).[4][5] This extracellular and intracellular oxidation is a major source of the initial ROS burst.[6]

-

Mitochondrial Dysfunction: 6-OHDA can inhibit complex I and IV of the mitochondrial respiratory chain.[1][4][7] This impairment disrupts the electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide radicals within the mitochondria.[4]

-

Enzymatic Reactions: Monoamine oxidase (MAO) can metabolize 6-OHDA, contributing to the production of H₂O₂ and other reactive species.[5][8]

The excessive production of these ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. This, in turn, causes damage to critical cellular components, including lipids (lipid peroxidation), proteins (protein oxidation), and DNA, ultimately culminating in neuronal cell death through apoptotic and other pathways.[9][10]

Quantitative Data on this compound-Induced Cellular Effects

The following tables summarize quantitative data from various studies investigating the effects of 6-OHDA on different cell lines and animal models. These data provide insights into the dose- and time-dependent toxicity of 6-OHDA and the associated changes in cellular and molecular markers.

Table 1: In Vitro Cell Viability and Cytotoxicity Following 6-OHDA Treatment

| Cell Line | 6-OHDA Concentration | Time Point | Effect | Reference |

| N27 | 100 µM | 24 h | ~50% reduction in cell viability | [11] |

| B65 | EC₅₀ = 573 ± 41 µM | Overnight | Dose-dependent cell injury | [4] |

| SH-SY5Y | 200 µM | 24 h | ~50% loss of cell viability | [9] |

| BrainSpheres | 1000 µM | Not Specified | Viability reduced to 39 ± 4% of control | [12] |

| PC12 | 50 µM | 20 h | Not Specified | [13] |

Table 2: 6-OHDA-Induced ROS Production and Mitochondrial Dysfunction

| Cell Line/Model | 6-OHDA Concentration | Time Point | Measurement | Result | Reference |

| SH-SY5Y | 200 µM | 1 h / 24 h | Intracellular ROS | Significant increase vs. control | [9] |

| N27 | 25 µM | 6 h | Intracellular ROS | 19% increase vs. control | [14] |

| N27 | 25 µM | 8 h | Intracellular ROS | 33.1% increase vs. control | [14] |

| B65 | 500 µM | 90 min | Mitochondrial Superoxide (MitoSOX) | Significant increase | [15] |

| N27 | 100 µM | 3 h | Cytosolic Cytochrome c | 80% increase vs. control | [11] |

| N27 | 100 µM | 6 h | Cytosolic Cytochrome c | 200% increase vs. control | [11] |

| BrainSpheres | 100 µM | Not Specified | Mitochondrial Function | Reduced to 61 ± 20% of control | [12] |

| SH-SY5Y | 12.5 µM & 50 µM | Not Specified | Mitochondrial Superoxide (MitoSOX) | Significant increase | [16] |

Table 3: Activation of Apoptotic and Signaling Pathways by 6-OHDA

| Cell Line | 6-OHDA Concentration | Time Point | Pathway/Marker | Result | Reference |

| N27 | 100 µM | 6 h | Caspase-9 Activity | 75% increase vs. control | [11] |

| N27 | 100 µM | 12 h | Caspase-9 Activity | 65% increase vs. control | [11] |

| N27 | 100 µM | 6 h | Caspase-3 Activity | 150% increase vs. control | [11] |

| N27 | 100 µM | 12 h | Caspase-3 Activity | 200% increase vs. control | [11] |

| N27 | 25 µM | Not Specified | Nrf2 Expression | 69.6% increase vs. control | [14] |

| N27 | 25 µM | Not Specified | HO-1 Expression | 173.3% increase vs. control | [14] |

| N27 | 25 µM | Not Specified | PPARγ Expression | 122.7% increase vs. control | [14] |

Signaling Pathways in this compound-Induced ROS Formation and Neurotoxicity

The neurotoxic effects of 6-OHDA are mediated by a complex network of signaling pathways. The initial generation of ROS triggers a cascade of events leading to mitochondrial dysfunction, activation of pro-apoptotic proteins, and inflammatory responses.

Caption: Signaling cascade of 6-OHDA-induced neurotoxicity.

Experimental Protocols for Measuring ROS and Cytotoxicity

Accurate and reproducible measurement of ROS and its downstream effects is crucial for studying 6-OHDA-induced neurotoxicity. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is a widely used method for detecting global intracellular ROS levels.

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17]

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

6-OHDA

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add fresh culture medium containing the desired concentrations of 6-OHDA to the wells.

-

Measure the fluorescence intensity at various time points using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) or visualize using a fluorescence microscope.

Caption: Experimental workflow for the DCFH-DA ROS detection assay.

Protocol 2: Assessment of Mitochondrial Superoxide with MitoSOX Red

This protocol specifically measures superoxide production within the mitochondria.

Principle: MitoSOX Red is a cell-permeable cationic dye that selectively accumulates in the mitochondria due to the mitochondrial membrane potential. It is oxidized by superoxide to a red fluorescent product.[18]

Materials:

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)

-

6-OHDA

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass coverslips or in appropriate culture plates.

-

Prepare a fresh working solution of MitoSOX Red (e.g., 5 µM) in warm HBSS or medium.

-

Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm buffer.

-

Add fresh medium containing 6-OHDA.

-

At the desired time points, visualize the cells using a fluorescence microscope with a rhodamine filter set (Excitation: ~510 nm, Emission: ~580 nm) or quantify the fluorescence using a flow cytometer.

Caption: Experimental workflow for mitochondrial superoxide detection.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of 6-OHDA for the desired duration.

-

After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

During this incubation, purple formazan crystals will form.

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The background absorbance should be measured at ~690 nm and subtracted.

Caption: Experimental workflow for assessing cell viability via MTT assay.

Conclusion

This compound-induced ROS formation is a cornerstone of in vitro and in vivo models of Parkinson's disease. Understanding the intricate signaling pathways and possessing robust experimental protocols for the quantification of oxidative stress and its consequences are paramount for researchers in neurodegenerative diseases and for the development of novel therapeutic strategies. This guide provides a foundational resource to aid in the design and execution of experiments in this critical area of research.

References

- 1. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sustained extracellular signal-regulated kinase activation by 6-hydroxydopamine: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human IPSC 3D brain model as a tool to study chemical-induced dopaminergic neuronal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Protection of EGCG Against 6-OHDA-Induced Oxidative Damage by Regulating PPARγ and Nrf2/HO-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Gatekeeper of Neurotoxicity: A Technical Guide to the Dopamine Transporter's Role in 6-Hydroxydamine Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role the dopamine (B1211576) transporter (DAT) plays in the uptake of the neurotoxin 6-hydroxydopamine (6-OHDA) into dopaminergic neurons. Understanding this mechanism is fundamental for researchers modeling Parkinson's disease and for professionals developing neuroprotective therapeutics. This document outlines the molecular interactions, summarizes key quantitative data from seminal studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Executive Summary

The selective degeneration of dopaminergic neurons in Parkinson's disease is a complex process. The neurotoxin 6-hydroxydopamine (6-OHDA) is a widely used tool to model this specific neuronal loss in preclinical studies. The specificity of 6-OHDA's toxicity is not inherent to the molecule itself but is conferred by its active transport into dopaminergic neurons. The dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft, acts as the primary gateway for 6-OHDA. Once inside the neuron, 6-OHDA undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. This guide elucidates the pivotal role of DAT in this neurotoxic cascade, providing a comprehensive resource for researchers in the field.

The Dopamine Transporter as a Mediator of 6-OHDA Toxicity

The expression of DAT on the surface of dopaminergic neurons is the determining factor for their vulnerability to 6-OHDA.[1] Studies have unequivocally demonstrated that non-dopaminergic cells, which do not express DAT, are resistant to the toxic effects of 6-OHDA.[1][2] Conversely, when DAT is ectopically expressed in non-dopaminergic neurons, they become susceptible to 6-OHDA-induced cell death.[1] This highlights that the transporter's activity is both necessary and sufficient to mediate the selective toxicity of 6-OHDA.

Pharmacological blockade of DAT has been shown to be a highly effective strategy to prevent 6-OHDA-induced neurotoxicity.[1][3] DAT inhibitors, by preventing the uptake of the neurotoxin, effectively shield dopaminergic neurons from its detrimental effects. This principle is a cornerstone of experimental designs aimed at investigating the mechanisms of dopaminergic neurodegeneration and for screening potential neuroprotective compounds.

Quantitative Data on DAT-Mediated 6-OHDA Uptake and Toxicity

The following tables summarize key quantitative findings from various studies, providing a comparative overview of experimental conditions and outcomes.

Table 1: In Vitro 6-OHDA Toxicity and DAT Inhibition

| Cell Type | 6-OHDA Concentration (µM) | Exposure Time (min) | Result | DAT Inhibitor | Inhibitor Concentration (µM) | Outcome with Inhibitor | Reference |

| GFP-DAT expressing cortical neurons | 100 | 15 | ~50% cell death | GBR12909 | 10 | Complete block of toxicity | [1] |

| HEK-hDAT cells | 88 (TC50) | 24 hours | 50% cell death | - | - | - | [2] |

| HEK-hDAT cells with A30P α-synuclein | 58 (TC50) | 24 hours | 50% cell death | - | - | - | [2] |

| HEK-hDAT cells with A53T α-synuclein | 39 (TC50) | 24 hours | 50% cell death | - | - | - | [2] |

| Cultured midbrain dopamine neurons | 100 | 15 | ~50% cell death | - | - | - | [1] |

Table 2: In Vivo 6-OHDA Lesioning and DAT Correlation

| Animal Model | 6-OHDA Dose (µg) | Injection Site | Post-Lesion Time | % DAT Reduction (Striatum) | % Dopamine Uptake Reduction | Reference |

| Rat | - | Medial Forebrain Bundle | 9 days | >70% | ~25% | [4][5][6][7] |

| Rat | - | Medial Forebrain Bundle | 9 days | ~99% | Increased | [4][5][6][7] |

| Mouse | 2 | Right Striatum | - | 49% | - | [8] |

| Mouse | 4 | Right Striatum | - | 61% | - | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the role of DAT in 6-OHDA uptake.

[³H]-Dopamine Uptake Assay

This assay measures the functional activity of DAT in cultured cells or synaptosomes.

Materials:

-

Cultured cells (e.g., HEK-293 cells expressing DAT) or striatal synaptosomes

-

Ringer's solution

-

[³H]-Dopamine (e.g., 50 nM)

-

Catechol-O-methyltransferase (COMT) inhibitor (e.g., 1 µM Ro 41-0960)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell cultures or synaptosomes.

-

Pre-incubate the cells/synaptosomes in Ringer's solution.

-

To initiate uptake, add Ringer's solution containing [³H]-dopamine and a COMT inhibitor.

-

Incubate for 5 minutes at room temperature.

-

Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold Ringer's solution.

-

Lyse the cells/synaptosomes and measure the radioactivity using a scintillation counter.

-

To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of a DAT inhibitor (e.g., GBR12909).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

Cell Viability Assay

This protocol assesses the toxic effects of 6-OHDA on cultured neurons.

Materials:

-

Cultured neurons (e.g., primary cortical neurons transfected with DAT or primary midbrain dopaminergic neurons)

-

6-OHDA solution

-

Cell viability reagent (e.g., Luciferase-based assay, MTT, or Calcein-AM/Propidium Iodide)

-

Plate reader or fluorescence microscope

Procedure:

-

Plate neurons in a multi-well plate.

-

Expose the neurons to the desired concentration of 6-OHDA for a specified duration (e.g., 100 µM for 15 minutes).

-

For inhibitor studies, pre-incubate the cells with the DAT inhibitor before and during 6-OHDA exposure.

-

After exposure, replace the medium with fresh culture medium.

-

Incubate for 24 hours.

-

Assess cell viability using a chosen method. For luciferase assays, lyse the cells and measure luminescence. For fluorescent dyes, image the cells and quantify the number of live and dead cells.

-

Express viability as a percentage of vehicle-treated control cells.

In Vivo Stereotaxic Injection of 6-OHDA

This procedure creates a unilateral lesion of the nigrostriatal pathway in rodents to model Parkinson's disease.

Materials:

-

Rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

6-OHDA solution (e.g., 2-4 µg/µL in saline with 0.02% ascorbic acid)

-

Norepinephrine transporter (NET) inhibitor (e.g., desipramine, 25 mg/kg, i.p.) to protect noradrenergic neurons.

-

Microsyringe pump

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Administer the NET inhibitor 30-60 minutes prior to 6-OHDA injection.

-

Expose the skull and identify the coordinates for the desired injection site (e.g., medial forebrain bundle or striatum).

-

Drill a small hole in the skull at the target coordinates.

-

Slowly lower the injection cannula to the target depth.

-

Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).

-

Leave the cannula in place for several minutes post-injection to allow for diffusion and prevent backflow.

-

Slowly retract the cannula, suture the incision, and allow the animal to recover.

-

Behavioral and histological assessments can be performed at various time points post-lesion.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows.

Signaling Pathway of DAT-Mediated 6-OHDA Neurotoxicity

Caption: DAT facilitates 6-OHDA uptake, leading to ROS production and apoptosis.

Experimental Workflow for In Vitro Toxicity Assay

Caption: Workflow for assessing 6-OHDA toxicity with and without a DAT inhibitor.

Logical Relationship of DAT and Neuroprotection

References

- 1. A VITAL ROLE FOR Kv CHANNELS IN DOPAMINE TRANSPORTER-MEDIATED 6-HYDROXYDOPAMINE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine uptake inhibitors block long-term neurotoxic effects of methamphetamine upon dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Transporter Loss in 6-OHDA Parkinson’s Model Is Unmet by Parallel Reduction in Dopamine Uptake | PLOS One [journals.plos.org]

- 5. Dopamine transporter loss in 6-OHDA Parkinson's model is unmet by parallel reduction in dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine Transporter Loss in 6-OHDA Parkinson’s Model Is Unmet by Parallel Reduction in Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo quantification of dopamine transporters in mice with unilateral 6-OHDA lesions using [11C]methylphenidate and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Cellular Pathways Disrupted by Oxidopamine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxydopamine (6-OHDA), a hydroxylated analog of the neurotransmitter dopamine (B1211576), is a potent and widely utilized neurotoxin in preclinical research to model Parkinson's disease (PD).[1][2][3] Its selective uptake by dopaminergic and noradrenergic neurons via monoamine transporters leads to a cascade of cytotoxic events, culminating in neuronal degeneration that closely mimics the pathology of PD.[4][5] This guide provides an in-depth examination of the primary cellular pathways affected by 6-OHDA, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling networks to facilitate a deeper understanding and guide future therapeutic development.

The primary mechanisms of 6-OHDA-induced neurotoxicity are multifaceted, converging on oxidative stress, mitochondrial dysfunction, and the activation of programmed cell death pathways.[5][6] The toxin's auto-oxidation generates reactive oxygen species (ROS), initiating a destructive cycle of cellular damage.[1][7][8]

Core Toxic Mechanisms and Signaling Pathways

Oxidative Stress and Redox Imbalance

The principal mechanism of 6-OHDA toxicity is the induction of severe oxidative stress.[8][9] Upon entering the cell or in the extracellular space, 6-OHDA auto-oxidizes, producing hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and quinones.[1][10] This process is a major contributor to the generation of ROS, which overwhelms the cell's antioxidant defenses.[9]

Key events in this pathway include:

-

ROS Generation: The auto-oxidation of 6-OHDA is a primary source of cytotoxic ROS.[1] Studies have shown that pretreatment with antioxidants or catalase can significantly reduce 6-OHDA-induced cell death, highlighting the critical role of ROS.[1][11]

-

Lipid Peroxidation and Protein Carbonylation: Increased ROS leads to damage of cellular macromolecules. In rat models, intrastriatal injection of 6-OHDA leads to a significant increase in markers of oxidative damage like 4-hydroxynonenal (B163490) (HNE) and protein carbonyls within 24 hours.[9]

-

Activation of Antioxidant Response: Cells attempt to counteract oxidative stress by upregulating cytoprotective genes through the Antioxidant Response Element (ARE) pathway.[12] However, this response is often insufficient to prevent eventual cell death.[12]

Mitochondrial Dysfunction

Mitochondria are a primary target of 6-OHDA's toxicity.[13] The neurotoxin impairs the mitochondrial respiratory chain, leading to energy failure and an amplification of oxidative stress.[4][6]

-

Inhibition of Electron Transport Chain (ETC): 6-OHDA directly inhibits Complex I and Complex IV of the mitochondrial respiratory chain.[4][6] This inhibition disrupts ATP synthesis and increases the production of mitochondrial ROS.[4][11]

-

Mitochondrial Permeability Transition (MPT): The combination of oxidative stress and impaired energy metabolism can trigger the opening of the mitochondrial permeability transition pore (mPTP), although some studies suggest MPT is not the primary mechanism for cytochrome c release.[14]

-

Release of Pro-Apoptotic Factors: Mitochondrial damage leads to the release of key apoptotic signaling molecules, such as cytochrome c, from the intermembrane space into the cytosol.[15][16] This is a critical step in initiating the intrinsic apoptotic cascade.

-

Altered Mitochondrial Dynamics: 6-OHDA induces mitochondrial fragmentation, a process mediated by the dynamin-related protein 1 (Drp1), which is an early event preceding cell death.[10]

Apoptotic Cell Death

6-OHDA predominantly induces neuronal death via apoptosis, a form of programmed cell death.[5][17][18] The apoptotic cascade is triggered by both intrinsic (mitochondrial) and, to some extent, extrinsic pathways, converging on the activation of caspase enzymes.

-

Intrinsic (Mitochondrial) Pathway: This is the primary apoptotic pathway activated by 6-OHDA.[18]

-

Bcl-2 Family Proteins: Oxidative stress and mitochondrial damage lead to the translocation of pro-apoptotic Bax protein to the mitochondria and induction of the BH3-only protein PUMA.[14]

-

Apoptosome Formation: Released cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and activation of the initiator caspase-9.[16][18]

-

Executioner Caspases: Caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3.[1][15][18]

-

-

Caspase-3 Activation: Activated caspase-3 is a central executioner, responsible for cleaving numerous cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[19]

-

PKCδ Activation: A key downstream event is the caspase-3-dependent cleavage and activation of protein kinase C delta (PKCδ), which further promotes apoptotic signaling.[1][16][20]

Endoplasmic Reticulum (ER) Stress

Accumulating evidence indicates that 6-OHDA induces stress in the endoplasmic reticulum, a key organelle for protein folding and calcium homeostasis.[2][21][22] ER stress triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged or severe.[21]

-